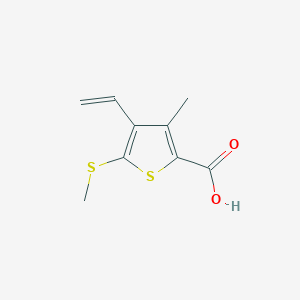

3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid involves multistep reactions, including halogenation, O-alkylation, and hydrolysis to yield thiophene carboxylic acids and ethers of thiotetronic acids with high efficiency (Corral & Lissavetzky, 1984). Cycloaddition reactions also play a crucial role in synthesizing related compounds, producing various derivatives through reactions with dienophiles (Abarca et al., 1987).

Molecular Structure Analysis

Structural analysis of related thiophene derivatives emphasizes the importance of single crystal X-ray diffraction in determining the molecular configuration, revealing intricate details about hydrogen bond interactions and molecular packing in the crystal lattice (Tao et al., 2020). These interactions significantly influence the molecule's stability and reactivity.

Chemical Reactions and Properties

The chemical reactivity of the compound and its derivatives includes participation in cycloaddition reactions, yielding a variety of structurally diverse products. These reactions are influenced by the nature of dienophiles and the reaction conditions, leading to compounds with potential applications in material science and organic synthesis (Abarca et al., 1985).

Physical Properties Analysis

The physical properties of thiophene derivatives, including 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid, are closely related to their molecular structure. The introduction of substituents affects the compound's solubility, melting point, and crystalline structure, which are critical for its application in various fields (Kim et al., 1999).

Chemical Properties Analysis

The chemical properties are greatly influenced by the functional groups present in the molecule. The presence of carboxylic acid and vinyl groups in the thiophene ring contributes to its reactivity towards nucleophiles and electrophiles, facilitating the synthesis of a wide range of derivatives with varying biological and chemical activities. These properties are harnessed in designing materials with specific functions and activities in biological systems (Liu et al., 2004).

Scientific Research Applications

Cycloaddition reactions involving vinylthiophenes have been studied, demonstrating the potential of these compounds in producing various products such as methyl benzo[b]thiophen-7-carboxylate and its dihydroderivative, the naphtho[a,b]dithiophen, and the novel ethano bridged benzo[b]thiophen (Abarca, Ballesteros, Enriquez, & Jones, 1987).

Methyl 3-hydroxythiophene-2-carboxylate reactions show a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, suggesting applications in synthesizing ethers of thiotetronic acids (Corral & Lissavetzky, 1984).

The preparation of esters and amides of thieno[2,3‐d]pyrimidine-6-carboxylic acids has been described, indicating the relevance of similar compounds in synthesizing various derivatives for potential applications in medicinal chemistry (Santilli, Kim, & Wanser, 1971).

Studies on isothiazoles, like the preparation of 3-arylisothiazole-4-carboxylic acids, suggest the potential of similar thiophene derivatives in synthesizing novel compounds with possible pharmaceutical applications (Naito, Nakagawa, & Takahashi, 1968).

Research on polythiophenes with carboxylate side chains and vinylene linkers indicates their use in applications like polymer solar cells, highlighting the significance of similar carboxylate-containing thiophene derivatives in materials science (Wang et al., 2018).

properties

IUPAC Name |

4-ethenyl-3-methyl-5-methylsulfanylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S2/c1-4-6-5(2)7(8(10)11)13-9(6)12-3/h4H,1H2,2-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBMYUZFQKZPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C=C)SC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381131 | |

| Record name | 4-Ethenyl-3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid | |

CAS RN |

175202-63-8 | |

| Record name | 4-Ethenyl-3-methyl-5-(methylthio)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethenyl-3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

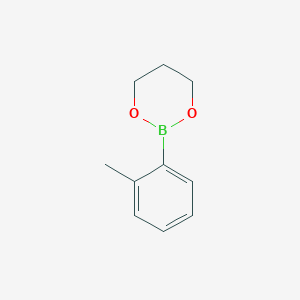

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

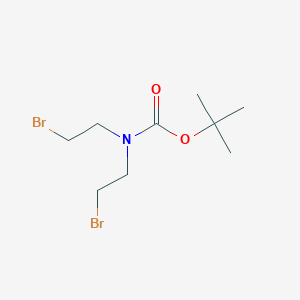

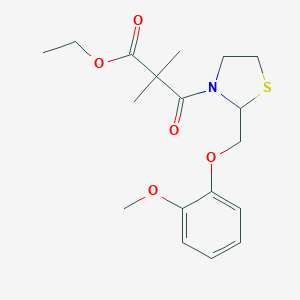

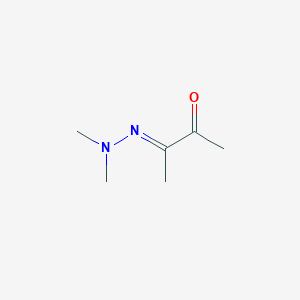

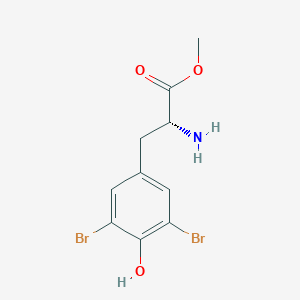

Feasible Synthetic Routes

Q & A

Q1: How does 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid (VTCA) contribute to the removal of mercury from water?

A1: VTCA serves as the functional monomer in the creation of a molecularly imprinted polymer (MIP) designed for mercury removal []. During polymerization, VTCA interacts with either Hg2+ or CH3Hg+ ions, which act as templates. This process creates specific binding sites within the polymer matrix that are complementary in size, shape, and chemical functionality to the target mercury species []. When the MIP is introduced to mercury-contaminated water, these tailored binding sites selectively capture and retain mercury ions, effectively removing them from the solution.

Q2: What makes VTCA a suitable choice for creating a molecularly imprinted polymer (MIP) for mercury removal?

A2: VTCA possesses structural features that make it well-suited for this application. The carboxylic acid group (COOH) can potentially form strong complexes with mercury ions []. Additionally, the presence of sulfur atoms in both the thiophene ring and the methylthio group can further enhance binding affinity through soft-soft interactions with mercury, a soft Lewis acid. This combination of chemical functionalities within VTCA allows for the creation of highly selective binding sites within the MIP, enabling efficient and targeted mercury removal from aqueous environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B67678.png)

![7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B67682.png)